molecular formula C13H17NO4 B2390622 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde CAS No. 101913-35-3

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde

Cat. No. B2390622
CAS RN: 101913-35-3
M. Wt: 251.282
InChI Key: YZIMZQYSHWEDED-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde, also known as HMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HMA is a derivative of vanillin and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is not fully understood. However, it has been proposed that 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been found to decrease the levels of glutathione, an antioxidant that protects cells from oxidative damage. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low toxicity. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is readily available and can be synthesized using various methods. However, one of the limitations of using 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde. One area of research is the development of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its potential applications in the field of medicine.
Conclusion
In conclusion, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been synthesized using various methods and has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has also been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. Although 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has several advantages as a research tool, its low solubility in water can make it difficult to administer in vivo. However, further research on 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde and its derivatives may lead to the development of novel treatments for various diseases.

Scientific Research Applications

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antimicrobial, and antioxidant activities. 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, 4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-7-10(9-15)6-11(13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIMZQYSHWEDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

26.1 g (0.30 mol) of morpholine were added to 24.0 g (0.30 mol) of a 37% aqueous formaldehyde solution in 180 ml of ethanol. Then 30.4 g (0.20 mol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were added. The reaction mixture was refluxed for one hour. After cooling the majority of the solvent was removed in a rotary evaporator. 250 ml of distilled water were added to the residue. After a certain time, a solid began to precipitate out, which was filtered out and dried.
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